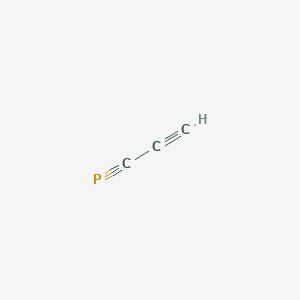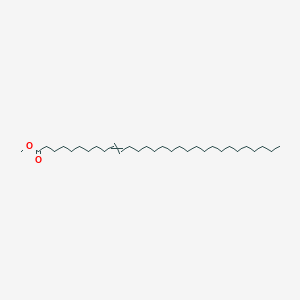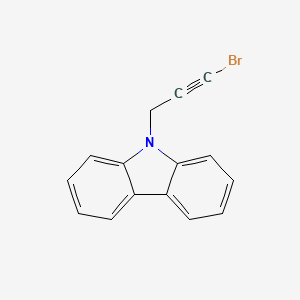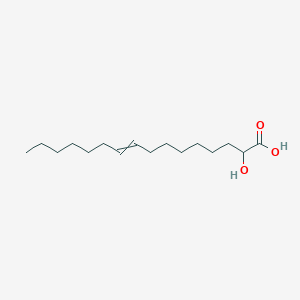![molecular formula C16H20Si2 B14420200 5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline CAS No. 85590-07-4](/img/structure/B14420200.png)
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is a unique organosilicon compound characterized by its distinctive structure, which includes two silicon atoms incorporated into a dibenzocyclooctadiene framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylsilane with a dibenzocyclooctadiene derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The silicon atoms in the compound can participate in substitution reactions, leading to the formation of various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents and organometallic reagents are commonly employed.
Major Products Formed
The major products formed from these reactions include siloxane, silane, and various functionalized derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of novel organosilicon compounds.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a bioactive compound, although specific applications are still under investigation.
Industry: It is used in the production of silicon-based materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism by which 5,5,6,6-tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline exerts its effects involves interactions with various molecular targets. The silicon atoms in the compound can form stable bonds with other elements, leading to the formation of new compounds with unique properties. The pathways involved in these interactions are still being studied, but they are believed to involve the formation of intermediate complexes that facilitate the desired reactions.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dihydrodibenzo[c,e][1,2]azaborinines: These compounds have similar structural frameworks but contain boron and nitrogen atoms instead of silicon.
5,6-Dihydrodibenzo[c,g][1,2]diazocine: This compound features nitrogen atoms in the ring structure, leading to different chemical properties.
Uniqueness
5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline is unique due to the presence of silicon atoms, which impart distinct chemical and physical properties. These properties include increased stability and the ability to form strong bonds with other elements, making it a valuable compound for various applications.
Propiedades
Número CAS |
85590-07-4 |
|---|---|
Fórmula molecular |
C16H20Si2 |
Peso molecular |
268.50 g/mol |
Nombre IUPAC |
5,5,6,6-tetramethylbenzo[c][1,2]benzodisiline |
InChI |
InChI=1S/C16H20Si2/c1-17(2)15-11-7-5-9-13(15)14-10-6-8-12-16(14)18(17,3)4/h5-12H,1-4H3 |
Clave InChI |
QHXSSKNXFGRFAI-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C2=CC=CC=C2C3=CC=CC=C3[Si]1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-Methyl-4-{[(naphthalen-1-yl)methyl]sulfanyl}-1H-imidazo[4,5-c]pyridine](/img/structure/B14420132.png)

![2-hydroxy-2-oxoacetate;2-piperidin-1-ium-1-ylethyl N-[2-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420140.png)






![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)


